molecular formula C9H9F4NO B15090487 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline

4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline

Cat. No.: B15090487
M. Wt: 223.17 g/mol
InChI Key: OTMRPTFQLYRJKL-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline is an organofluorine compound characterized by the presence of both difluoroethoxy and difluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline typically involves the introduction of difluoroethoxy and difluoromethyl groups onto an aniline derivative. One common method involves the reaction of 4-nitroaniline with 2,2-difluoroethanol under basic conditions to form the corresponding 4-(2,2-difluoroethoxy)aniline. This intermediate is then subjected to reduction and subsequent difluoromethylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethoxy)aniline
  • 4-(2,2-Difluoroethoxy)methyl aniline
  • 3-(Difluoromethyl)aniline

Uniqueness

4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline is unique due to the simultaneous presence of both difluoroethoxy and difluoromethyl groups, which impart distinct chemical and biological properties. This dual substitution pattern is less common and provides a unique scaffold for further functionalization and application.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-3-(difluoromethyl)aniline

InChI

InChI=1S/C9H9F4NO/c10-8(11)4-15-7-2-1-5(14)3-6(7)9(12)13/h1-3,8-9H,4,14H2

InChI Key

OTMRPTFQLYRJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)OCC(F)F

Origin of Product

United States

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